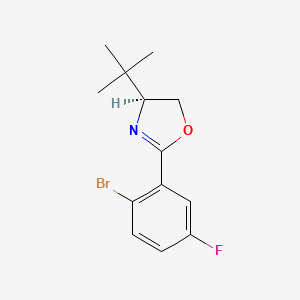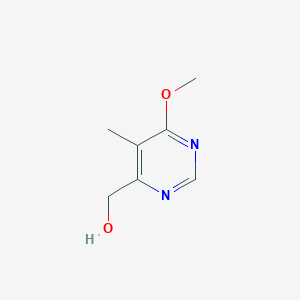
1-(Pyridin-3-yl)pyrrolidine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyridin-3-yl)pyrrolidine-3-carbaldehyde is a heterocyclic organic compound that features a pyridine ring attached to a pyrrolidine ring, which in turn is bonded to an aldehyde group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-3-yl)pyrrolidine-3-carbaldehyde typically involves the construction of the pyrrolidine ring followed by the introduction of the pyridine moiety and the aldehyde group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of pyridine-3-carboxaldehyde with a suitable amine can lead to the formation of the desired compound through a series of condensation and cyclization steps .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the formation of the pyrrolidine ring and its subsequent functionalization .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Pyridin-3-yl)pyrrolidine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions on the pyridine ring.
Major Products:
Oxidation: Formation of pyridine-3-carboxylic acid derivatives.
Reduction: Formation of pyrrolidine-3-methanol derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
1-(Pyridin-3-yl)pyrrolidine-3-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(Pyridin-3-yl)pyrrolidine-3-carbaldehyde involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the aldehyde group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Pyrrolidine-2-carbaldehyde: Similar structure but lacks the pyridine ring.
Pyridine-3-carboxaldehyde: Contains the pyridine ring but lacks the pyrrolidine moiety.
Pyrrolidine-3-methanol: Similar structure but with a hydroxyl group instead of an aldehyde.
Uniqueness: 1-(Pyridin-3-yl)pyrrolidine-3-carbaldehyde is unique due to the presence of both the pyridine and pyrrolidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and development .
Propiedades
Fórmula molecular |
C10H12N2O |
|---|---|
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
1-pyridin-3-ylpyrrolidine-3-carbaldehyde |
InChI |
InChI=1S/C10H12N2O/c13-8-9-3-5-12(7-9)10-2-1-4-11-6-10/h1-2,4,6,8-9H,3,5,7H2 |
Clave InChI |
WPMXFFVYRSILAV-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC1C=O)C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



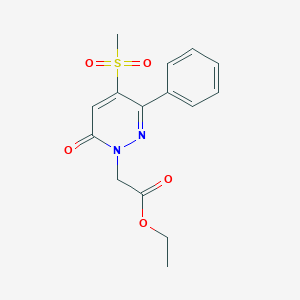

![Methyl imidazo[1,2-A]pyrazine-6-carboxylate](/img/structure/B11785096.png)

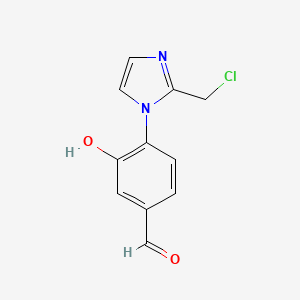
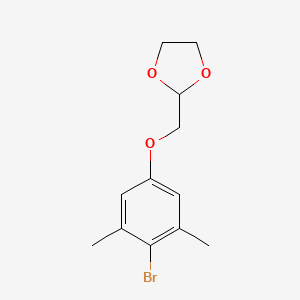
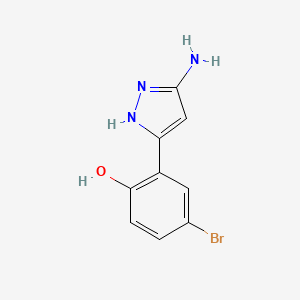
![1-Cyclopentyl-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B11785135.png)
![6,8-dichloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B11785143.png)

![5-Methylthieno[2,3-B]pyridine-2-carboxylic acid](/img/structure/B11785151.png)
